molecular formula C16H10ClNO2S B8597654 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene

2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene

Cat. No.: B8597654
M. Wt: 315.8 g/mol
InChI Key: YLYCJXDZYCMWPK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene is an organic compound that features a naphthalene ring substituted with a 2-chloro-4-nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene typically involves the reaction of 2-chloro-4-nitrophenol with a naphthalene derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine derivatives, substituted naphthalenes, and various other functionalized compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene is unique due to the presence of both the naphthalene ring and the 2-chloro-4-nitrophenylsulfanyl group.

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanylnaphthalene

InChI

InChI=1S/C16H10ClNO2S/c17-15-10-13(18(19)20)6-8-16(15)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

YLYCJXDZYCMWPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Chloro-4-nitro-phenylsulfanyl)-napthalene was synthesized (100%) from 3-chloro-4-fluoro-nitrobenzene (Aldrich) and napthalene-2-thiol (Avocado) in a similar manner as described in example 89.
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